molecular formula C15H22N2O4S B4553040 4-methoxy-N-(propan-2-yl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

4-methoxy-N-(propan-2-yl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

Cat. No.: B4553040
M. Wt: 326.4 g/mol
InChI Key: AETALWUPMOORDN-UHFFFAOYSA-N
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Description

4-methoxy-N-(propan-2-yl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H22N2O4S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-isopropyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is 326.13002836 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Decomposition

N-isopropyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, due to its structural similarities with sulfamethoxazole, may have significant applications in photochemical studies. Sulfamethoxazole's photolability in acidic aqueous solutions leads to various photoproducts through processes such as photoisomerization, hinting at potential pathways for environmental degradation or photochemical transformation studies for related compounds (Zhou & Moore, 1994).

Synthesis and Bioactivity

The synthesis and exploration of bioactivity in benzenesulfonamide derivatives, including those structurally related to N-isopropyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, have shown promise in cytotoxicity, tumor-specificity, and carbonic anhydrase inhibition. This suggests potential applications in designing novel therapeutic agents targeting various cancers and enzyme-related disorders (Gul et al., 2016).

Neuroprotective and Cognitive Enhancing Properties

Compounds structurally similar to N-isopropyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, such as SB-399885, have been studied for their neuroprotective and cognitive-enhancing effects. These studies demonstrate potential applications in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia, through enhancements of cholinergic function (Hirst et al., 2006).

Antimicrobial and Anticancer Applications

The exploration of N-substituted benzenesulfonamides has revealed significant antimicrobial and anticancer properties, suggesting the potential for N-isopropyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide and its analogs in developing new therapeutic agents. These findings underscore the versatility of benzenesulfonamide derivatives in addressing a wide range of pathological conditions (Di Fiore et al., 2011).

Novel Radioligands and Imaging Agents

The high-yield synthesis and potential of benzenesulfonamide derivatives as selective CB2 radioligands highlight their applications in medical imaging, particularly PET imaging. This underscores the broader applicability of compounds like N-isopropyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in diagnostic and therapeutic monitoring (Gao et al., 2014).

Properties

IUPAC Name

4-methoxy-N-propan-2-yl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11(2)16-22(19,20)12-6-7-14(21-3)13(10-12)15(18)17-8-4-5-9-17/h6-7,10-11,16H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETALWUPMOORDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.